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1-(6-Bromo-7-methyl-1H-indol-3-

yl)ethan-1-one

CAS No.: 2169908-65-8

Cat. No.: B1532892

Get Quote

Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a

diverse array of receptors with high affinity. However, the specific functionalization of this core

with Bromine (Br) and Methyl (Me) groups creates a unique pharmacological profile. The

bromine atom introduces a distinct hydrophobic bulk and the potential for halogen bonding

(sigma-hole interactions), while the methyl group modulates steric fit and metabolic stability.

This guide provides a rigorous, self-validating technical framework for screening these

derivatives. It moves beyond generic protocols to address the specific physicochemical

challenges (e.g., solubility, lipophilicity) inherent to bromo-methyl-indoles.

Part 1: Rational Design & Chemical Space
Before screening, one must understand the "Warhead" properties of these derivatives.

The Bromine Effect (Lipophilicity & Halogen Bonding): Bromine at the C5 or C6 position

significantly increases
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, enhancing passive membrane transport. Crucially, the "sigma-hole"—a region of positive
electrostatic potential on the halogen—can form specific interactions with carbonyl oxygens
in protein backbones (e.g., in the hinge region of kinases like EGFR or VEGFR).

The Methyl Effect (Conformational Lock): A methyl group (often at C2 or N1) restricts the

rotation of the indole core, potentially locking the molecule into a bioactive conformation that

favors binding to rigid pockets like the colchicine site on tubulin.

Part 2: The Screening Cascade (Workflow)
To maximize efficiency and minimize waste of synthetic material, a hierarchical screening

cascade is required.

Diagram 1: Integrated Screening Workflow
Caption: A logical decision tree moving from computational prediction to wet-lab validation and

SAR refinement.
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Part 3: In Silico Pre-Screening Protocols
Objective: Prioritize compounds with high binding affinity to known indole targets (EGFR,

Tubulin) and acceptable drug-likeness.

Ligand Preparation:

Generate 3D conformers of bromo-methyl-indoles.

Critical Step: Ensure the bromine atom parameters are correctly set to account for the

anisotropic charge distribution (sigma-hole). Many standard force fields treat halogens as

uniform negative spheres, which leads to false negatives in docking scores.

Target Selection:

Cancer: EGFR (PDB: 1M17) and Tubulin Colchicine Site (PDB: 1SA0).

Antimicrobial: DNA Gyrase or Topoisomerase IV.

Validation:

Re-dock the co-crystallized ligand (e.g., Erlotinib for EGFR). The RMSD must be < 2.0 Å

for the protocol to be considered valid.

Part 4: Antimicrobial Activity Screening (MIC/MBC)
Context: Bromo-indoles are structural analogues of marine alkaloids (e.g., from sponges)

known for disrupting bacterial membranes.

Protocol: Broth Microdilution Method
Standard: CLSI M07-A10 guidelines.

Materials:

Müller-Hinton Broth (MHB).

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC

27853).
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Resazurin dye (viability indicator).

Workflow:

Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.

Note on Solubility: Bromo-methyl derivatives are highly hydrophobic. If precipitation occurs

upon dilution, add 0.02% Tween-80 to the broth.

Dilution: Create serial 2-fold dilutions in a 96-well plate (Final range: 512 µg/mL to 0.5

µg/mL).

Control: Final DMSO concentration must be < 1% to avoid solvent toxicity.

Inoculation: Add bacterial suspension adjusted to

CFU/mL.

Incubation: 37°C for 18–24 hours.

Readout: Visual turbidity or Resazurin color change (Blue -> Pink = Growth).

Data Interpretation Table:

MIC Value (µg/mL) Classification Action Required

< 10 Potent
Proceed to Hemolysis Assay

(Toxicity check)

10 – 64 Moderate
Optimize Methyl position for

better fit

> 64 Inactive Discard or re-design scaffold

Part 5: Anticancer & Cytotoxicity Profiling[1]
Context: Indoles targeting microtubules often show efficacy against multi-drug resistant tumors.

The 5-bromo substitution has been specifically linked to enhanced tubulin binding affinity.
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Protocol: MTT Cell Viability Assay
Objective: Determine IC50 values against A549 (Lung) and MCF-7 (Breast) lines.

Critical Causality (Why MTT?): The MTT assay measures mitochondrial dehydrogenase

activity. Since bromo-indoles can induce apoptosis via mitochondrial pathways, this assay is a

direct proxy for metabolic collapse.

Step-by-Step:

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment for 24h.

Treatment: Add compounds (0.1 – 100 µM).

Self-Validating Step: Include a "Blank" (Media only) and "Vehicle Control" (DMSO only). If

Vehicle Control viability < 90%, the assay is invalid.

Incubation: 48h or 72h at 37°C, 5% CO2.

Development: Add MTT reagent (5 mg/mL). Incubate 4h.

Solubilization: Dissolve formazan crystals in DMSO.

Quantification: Measure Absorbance at 570 nm.

Diagram 2: Mechanism of Action (Tubulin Targeting)
Caption: Bromo-Methyl-Indoles binding to the Colchicine site, inhibiting polymerization and

causing G2/M arrest.
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Part 6: Structure-Activity Relationship (SAR)
Analysis
Based on recent literature (see References), the following SAR trends should guide your

analysis of the screening data:

Position 5 (Bromine):

Substitution at C5 is generally superior to C6 or C4 for anticancer activity.

Reasoning: The C5 position aligns with a hydrophobic pocket in the EGFR kinase domain

and the colchicine binding site of tubulin.

Position 2 vs. 3 (Methyl):

2-Methyl: Often improves stability against metabolic oxidation but can reduce potency if

the target pocket is narrow.

3-Methyl: Mimics the natural amino acid Tryptophan side chain; often retains high affinity

but may have lower selectivity.

N-Alkylation:

Methylation of the indole Nitrogen (N1) often abolishes hydrogen bonding capability (H-

bond donor). If activity drops significantly after N-methylation, the NH group is critical for

binding (likely H-bonding to a backbone carbonyl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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